molecular formula C22H26N4O4 B2824999 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide CAS No. 877631-12-4

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2824999
CAS No.: 877631-12-4
M. Wt: 410.474
InChI Key: MSTUSBDUSJANNY-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a complex organic compound that features both indole and furan moieties. The indole nucleus is a significant structural motif in many natural products and pharmaceuticals due to its diverse biological activities. The furan ring, on the other hand, is known for its presence in various bioactive molecules. The combination of these two heterocyclic systems in a single molecule suggests potential for significant biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and furan intermediates, followed by their coupling through an oxalamide linkage.

    Indole Intermediate Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Furan Intermediate Synthesis: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Coupling Reaction: The final step involves the coupling of the indole and furan intermediates through an oxalamide linkage. This can be achieved by reacting the indole intermediate with oxalyl chloride to form an indole-oxalyl chloride intermediate, which is then reacted with the furan intermediate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The indole and furan rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation Products: Indole oxides and furan oxides.

    Reduction Products: Hydrogenated indole and furan derivatives.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The furan ring may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Lacks the morpholino group, which may affect its biological activity.

    N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(thiophen-2-yl)-2-morpholinoethyl)oxalamide: Contains a thiophene ring instead of a furan ring, which may alter its chemical properties and biological activity.

Uniqueness

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is unique due to the presence of both indole and furan moieties, which confer a combination of biological activities. The morpholino group further enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c27-21(23-8-7-16-14-24-18-5-2-1-4-17(16)18)22(28)25-15-19(20-6-3-11-30-20)26-9-12-29-13-10-26/h1-6,11,14,19,24H,7-10,12-13,15H2,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTUSBDUSJANNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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